

In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloroterephthalonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dichloroterephthalonitrile**

Cat. No.: **B158219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,5-Dichloroterephthalonitrile**, a key intermediate in the synthesis of various polymers, agrochemicals, and pharmaceuticals.^[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Physicochemical Data

2,5-Dichloroterephthalonitrile is a white to off-white crystalline solid at room temperature.^[1] It is characterized by its chemical stability and low volatility.^[1] The presence of both chloro and cyano functional groups on the benzene ring makes it a versatile reagent, particularly in nucleophilic substitution reactions.^[1]

The key quantitative physicochemical properties of **2,5-Dichloroterephthalonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₂ Cl ₂ N ₂	[1]
Molecular Weight	197.02 g/mol	[1]
Melting Point	214 °C	[2]
Boiling Point	Data not available; may decompose at high temperatures.	
Appearance	White to off-white powder/crystal	[1]
Solubility	Moderately soluble in organic solvents.	[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **2,5-Dichloroterephthalonitrile** are not readily available in the public domain. However, standard laboratory procedures for determining the melting point and solubility of crystalline organic solids are applicable.

Melting Point Determination (Capillary Method)

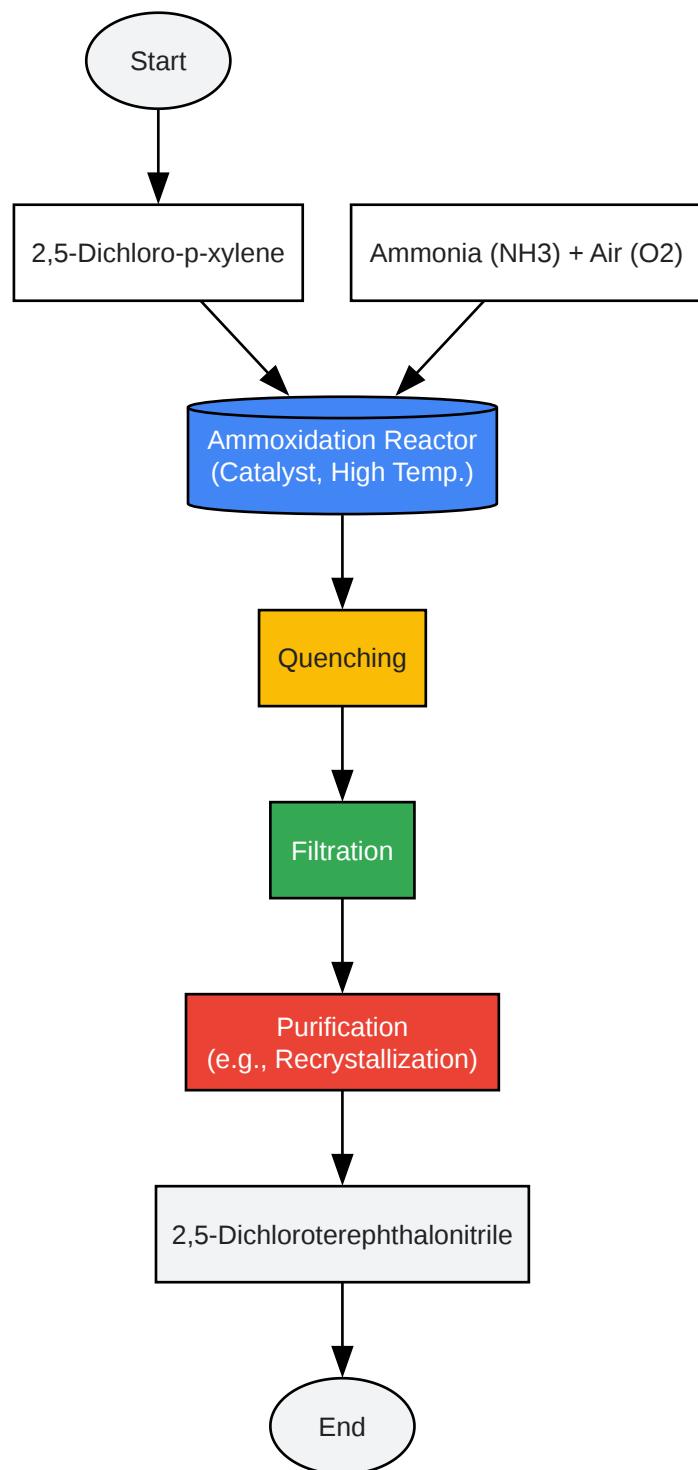
The melting point of **2,5-Dichloroterephthalonitrile** can be determined using a standard melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **2,5-Dichloroterephthalonitrile** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range. A sharp melting point range (e.g., 0.5-1 °C) is indicative of high purity.

Solubility Determination (Gravimetric Method)


The solubility of **2,5-Dichloroterephthalonitrile** in various organic solvents can be determined gravimetrically.

Methodology:

- Saturation: An excess amount of solid **2,5-Dichloroterephthalonitrile** is added to a known volume of the desired solvent in a sealed vial.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The continued presence of undissolved solid is essential.
- Filtration: A known volume of the saturated solution is carefully withdrawn and filtered using a syringe filter to remove any undissolved solid.
- Solvent Evaporation: The filtered solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
- Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used and is typically expressed in g/100 mL or mg/mL.

Synthesis Workflow

While specific, detailed laboratory-scale synthesis protocols for **2,5-Dichloroterephthalonitrile** are not widely published, a plausible and common industrial method for the synthesis of terephthalonitriles is the ammoxidation of the corresponding p-xylene derivative. The following diagram illustrates a logical workflow for the synthesis of **2,5-Dichloroterephthalonitrile** from 2,5-dichloro-p-xylene. This represents a general process, as a specific, detailed experimental protocol was not found in the available literature.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **2,5-Dichloroterephthalonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1897-43-4: 2,5-Dichloroterephthalonitrile | CymitQuimica [cymitquimica.com]
- 2. 2,5-Dichloroterephthalonitrile 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloroterephthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158219#physicochemical-properties-of-2-5-dichloroterephthalonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com